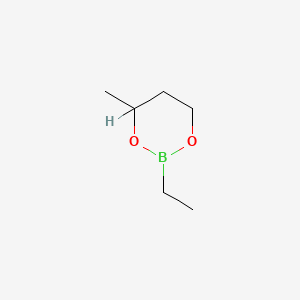
1,3,2-Dioxaborinane, 2-ethyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- is an organic compound with the molecular formula C6H12O2 It is a member of the dioxaborinane family, which are cyclic boron-containing compounds
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- typically involves the reaction of ethylboronic acid with a suitable diol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymer additives.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- involves its ability to form stable complexes with various molecules through boron-oxygen interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in drug delivery or interacting with polymers in materials science.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- can be compared with other similar compounds such as:
1,3,2-Dioxaborinane, 2-methyl-4-ethyl-: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
1,3,2-Dioxaborinane, 2-ethyl-4-phenyl-:
1,3,2-Dioxaborinane, 2,4-dimethyl-: Different substitution pattern affecting the compound’s stability and reactivity.
Eigenschaften
CAS-Nummer |
57633-65-5 |
|---|---|
Molekularformel |
C6H13BO2 |
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
2-ethyl-4-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-3-7-8-5-4-6(2)9-7/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
MMSQKXHDQIIXFH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCC(O1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
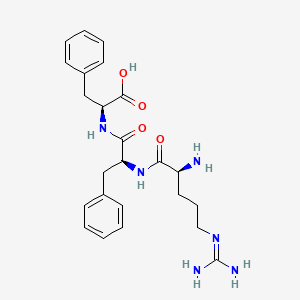

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
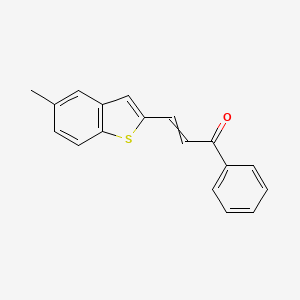
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)


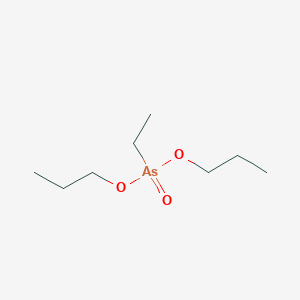
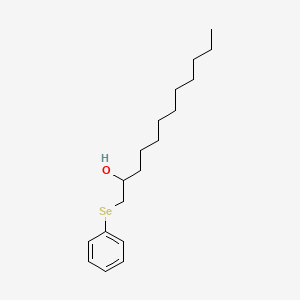
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
